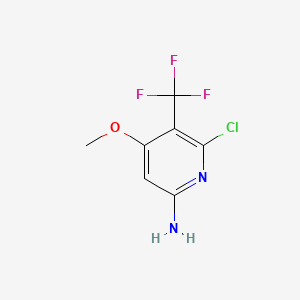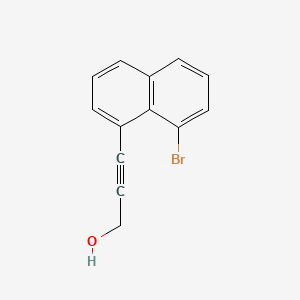![molecular formula C18H24Cl2N2O4 B13930261 Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate is a complex organic compound with the molecular formula C18H27O4N3. This compound is characterized by the presence of a piperidine ring, a nicotinate moiety, and tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Coupling with Nicotinate Moiety: The protected piperidine is then coupled with a nicotinate derivative under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloro positions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution: Products with various substituents replacing the chlorine atoms.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds formed through the coupling of the nicotinate moiety with aryl boronic acids.
Aplicaciones Científicas De Investigación
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The Boc protecting group ensures the stability of the compound during synthetic processes, while the nicotinate moiety can participate in various biochemical interactions.
Comparación Con Compuestos Similares
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate can be compared with other similar compounds such as:
N-Boc-4-piperidinemethanol: Contains a similar Boc-protected piperidine ring but lacks the nicotinate moiety.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Another Boc-protected piperidine derivative used in PROTAC development.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the unique properties of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate.
Propiedades
Fórmula molecular |
C18H24Cl2N2O4 |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
ethyl 2,5-dichloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-5-25-17(24)12-10-13(19)15(21-14(12)20)22-8-6-11(7-9-22)16(23)26-18(2,3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
PUYXJBCTHLYEJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1Cl)N2CCC(CC2)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


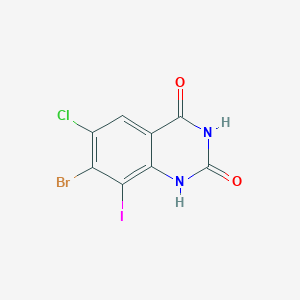

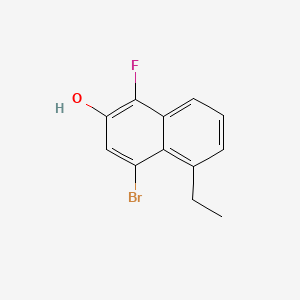
![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)
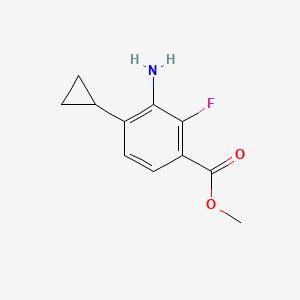
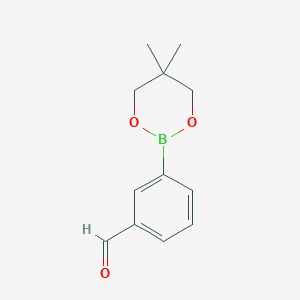

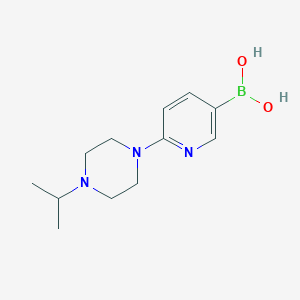
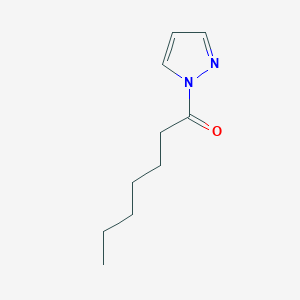
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
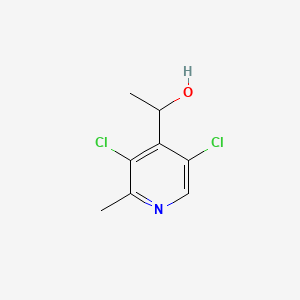
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
